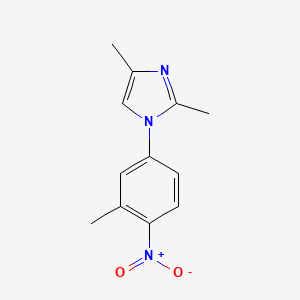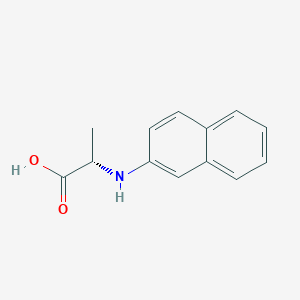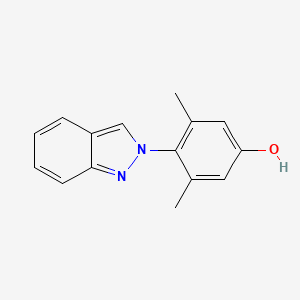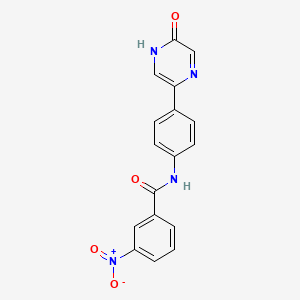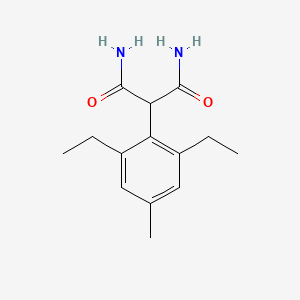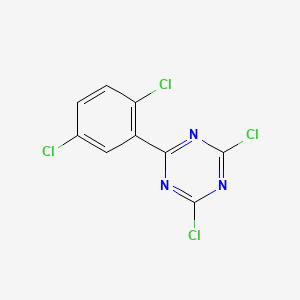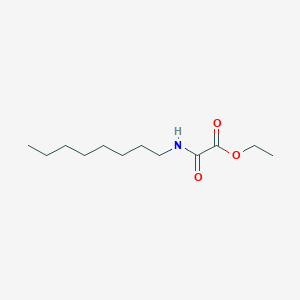
Ethyl 2-(octylamino)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(octylamino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(octylamino)-2-oxoacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(octylamino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with octylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(octylamino)-2-oxoacetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: this compound hydrolyzes to form octylamine and ethyl oxalate.
Reduction: Reduction of the carbonyl group yields Ethyl 2-(octylamino)-2-hydroxyacetate.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(octylamino)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for studying ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of Ethyl 2-(octylamino)-2-oxoacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active amine and carboxylate moieties. These moieties can then interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Ethyl 2-(octylamino)-2-oxoacetate can be compared with other similar compounds such as:
- Ethyl 2-(hexylamino)-2-oxoacetate
- Ethyl 2-(decylamino)-2-oxoacetate
- Ethyl 2-(dodecylamino)-2-oxoacetate
These compounds share similar structural features but differ in the length of the alkyl chain attached to the amino group. The differences in alkyl chain length can influence their physical properties, reactivity, and applications. This compound is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
ethyl 2-(octylamino)-2-oxoacetate |
InChI |
InChI=1S/C12H23NO3/c1-3-5-6-7-8-9-10-13-11(14)12(15)16-4-2/h3-10H2,1-2H3,(H,13,14) |
Clé InChI |
NDUYUGKXMVEZSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


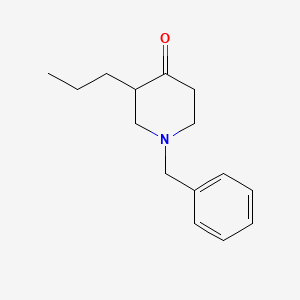


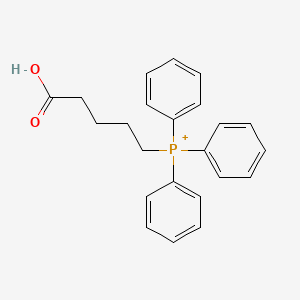
![N-(4-Chlorobenzyl)-2-(5-hydroxypentyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8701474.png)
